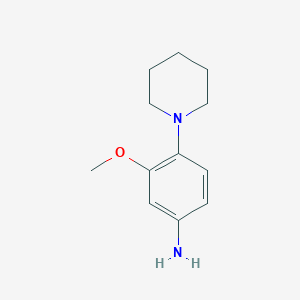![molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4](/img/structure/B3059523.png)
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
概要
説明
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound characterized by the presence of a tetrahydro-2H-pyran-2-yl ether group attached to the eighth carbon atom of the octanol chain. This compound belongs to the family of alcohols and is known for its colorless, oily liquid appearance.
準備方法
The synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1-octanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating membrane fluidity and permeability.
Medicine: Research explores its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular transport .
類似化合物との比較
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- can be compared with other similar compounds such as:
Octanoic acid, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound shares a similar structure but differs in its functional group, being an acid rather than an alcohol.
1-Octanol: A simpler alcohol without the tetrahydro-2H-pyran-2-yl ether group, used widely in various applications.
Tetrahydro-2H-pyran-2-yl chloride: A precursor used in the synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-.
The uniqueness of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific ether linkage, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
IUPAC Name |
8-(oxan-2-yloxy)octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDGPXJJUSYWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450514 | |
| Record name | 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-52-4 | |
| Record name | 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
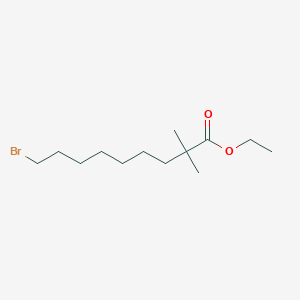

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)
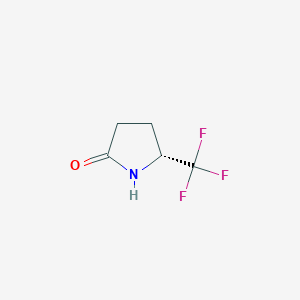
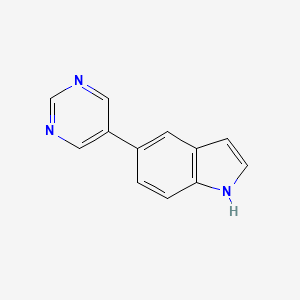
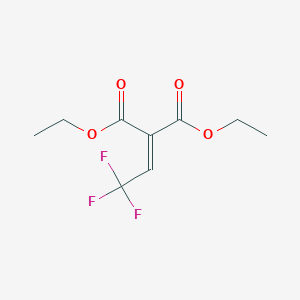
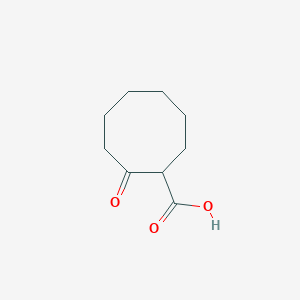
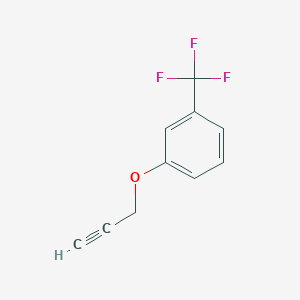

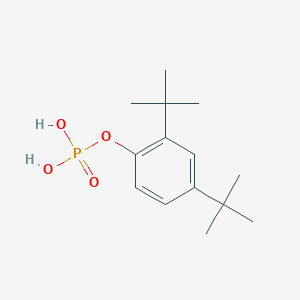
![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)
